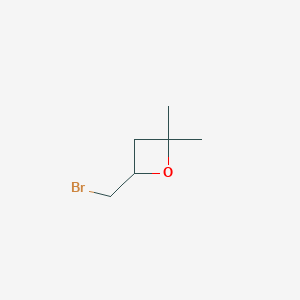

4-(Bromomethyl)-2,2-dimethyloxetane

描述

Structure

3D Structure

属性

IUPAC Name |

4-(bromomethyl)-2,2-dimethyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c1-6(2)3-5(4-7)8-6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTYHEKKBRVRJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(O1)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 4 Bromomethyl 2,2 Dimethyloxetane and Analogous Structures

Intramolecular Cyclization Approaches to Oxetane (B1205548) Formation

The construction of the oxetane ring via intramolecular cyclization is a primary strategy, involving the formation of either a C-O bond or a C-C bond to close the four-membered ring. acs.orgbeilstein-journals.org This approach requires a precursor molecule containing the appropriate functional groups in a 1,3-relationship.

O-Alkylation and Williamson Etherification Strategies for C-O Bond Formation

The most common method for forming the oxetane ring is through intramolecular C–O bond formation, typically via the Williamson ether synthesis. acs.orgresearchgate.net This reaction involves a nucleophilic substitution where an alcohol functional group attacks a carbon atom bearing a leaving group, usually a halide, within the same molecule. acs.orgfrancis-press.comfrancis-press.com The success of this method is often substrate-dependent, as side reactions like Grob fragmentation can occur, leading to modest yields. acs.org

Key to this strategy is the preparation of the 1,3-haloalcohol precursor. A notable stereocontrolled synthesis of 2,4-substituted oxetanes from 1,3-diols was developed by Nelson and co-workers. acs.org This method proceeds through a double inversion mechanism, ultimately resulting in the retention of stereochemistry from the starting diol. acs.orgresearchgate.net Another efficient approach is a one-pot synthesis starting from a 1,3-diol, which is treated with an Appel reaction reagent to convert the primary alcohol to an iodide, followed by base-mediated cyclization to yield the oxetane. acs.org

Table 1: Examples of Oxetane Synthesis via Intramolecular O-Alkylation

| Starting Material | Key Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| syn-1,3-Diol | 1. Ortho ester formation, 2. Acetyl bromide, 3. DIBAL, 4. NaH | trans-2,4-Disubstituted oxetane | Not specified | acs.org |

| anti-1,3-Diol | 1. Ortho ester formation, 2. Acetyl bromide, 3. DIBAL, 4. NaH | cis-2,4-Disubstituted oxetane | Not specified | acs.org |

| 1,3-Pentanediol | I₂, PPh₃, Imidazole, then K₂CO₃ | 2-Ethyl-oxetane | 82% | acs.org |

C-C Bond Forming Cyclizations for Oxetane Ring Construction

Although less common than C-O bond formation, intramolecular C-C bond forming cyclizations represent a powerful and increasingly utilized strategy for constructing the oxetane skeleton. acs.orgbeilstein-journals.orgnih.gov This approach typically involves the deprotonation of an ether at the α-carbon, followed by an intramolecular SN2 substitution. beilstein-journals.orgnih.gov

An efficient method for synthesizing highly substituted oxetanes was developed through the intramolecular Michael addition of allyl or benzyl (B1604629) anions derived from vinylogous urethane (B1682113) derivatives. rsc.orgrsc.org This C-C bond-forming cyclization allows for the creation of complex 2,3,3,4-tetrasubstituted oxetanes. rsc.orgthieme-connect.com Another innovative strategy involves a rhodium-catalyzed O-H insertion to generate a precursor that then undergoes cyclization via C-C bond formation. nih.gov This two-step sequence from readily available materials provides rapid access to functionalized oxetanes. nih.gov

Table 2: Examples of Oxetane Synthesis via Intramolecular C-C Bond Formation

| Precursor Type | Key Reagents | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| γ-allyloxy vinylogous urethane | LDA | 2,3,3,4-tetrasubstituted oxetane | up to 90% | rsc.org |

| Diazo compound + 2-bromoethanol | Rh₂(OAc)₄, then NaH in DMF | Functionalized oxetane | 73% | nih.gov |

Stereoselective and Regioselective Synthesis of Substituted Oxetanes

Controlling the stereochemistry and regiochemistry during cyclization is crucial for synthesizing specifically substituted oxetanes. Stereocontrol can be achieved by starting with enantioenriched precursors. For example, the enantioselective reduction of a β-halo ketone, followed by a Williamson ether cyclization, affords enantioenriched 2-aryl-substituted oxetanes with high enantiomeric excess. acs.org The synthesis of 2,4-substituted oxetanes from 1,3-diols demonstrates excellent stereocontrol, proceeding with complete inversion of stereochemistry at the cyclization step. acs.orgresearchgate.net

Regioselectivity becomes critical when competing cyclization pathways are possible, such as the formation of a four-membered oxetane versus a five-membered tetrahydrofuran (B95107) (THF). Studies have shown that for certain substrates, like those derived from epoxy ethers, the formation of the four-membered ring is preferred over the THF isomer. acs.org The choice of base and reaction conditions can also influence the regiochemical outcome.

Ring Expansion Reactions of Epoxides to Access Oxetane Derivatives

The ring expansion of epoxides offers a thermodynamically favorable route to oxetanes, driven by the release of ring strain from the three-membered ring. beilstein-journals.orgnih.gov This strategy typically involves a two-step process: the ring-opening of the epoxide with a suitable nucleophile to generate an intermediate, which then undergoes intramolecular cyclization to form the oxetane. acs.org

A classic method involves opening an epoxide with a selenomethyllithium reagent, followed by conversion to a halide and subsequent base-induced cyclization. acs.orgillinois.edu A more widely employed method is the reaction of epoxides with sulfur ylides, such as dimethylsulfoxonium methylide (the Corey-Chaykovsky reagent). illinois.edudigitellinc.com This reaction can be highly efficient for producing 2-substituted oxetanes and has been shown to proceed with full retention of enantiomeric purity when starting from enantioenriched epoxides. acs.orgillinois.edu

Table 3: Selected Epoxide Ring Expansion Reactions to Form Oxetanes

| Epoxide Substrate | Reagent | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Phenyl-oxirane | Dimethylsulfoxonium methylide, NaH | 2-Phenyl-oxetane | 85% | >98 | acs.org |

| n-Hexyl-oxirane | Dimethylsulfoxonium methylide, NaH | 2-n-Hexyl-oxetane | 85% | >98 | acs.org |

Photochemical [2+2] Cycloaddition Reactions (e.g., Paternò-Büchi Reaction)

The Paternò-Büchi reaction is a powerful and direct method for oxetane synthesis, involving a [2+2] photochemical cycloaddition between a carbonyl compound and an alkene. magtech.com.cnnih.govrsc.org This reaction constructs the oxetane ring in a single, atom-economical step. rsc.org Traditionally, the reaction requires high-energy UV light to excite the carbonyl compound, which can limit its scope and scalability. chemrxiv.org The substrate scope has often been restricted to aromatic aldehydes or ketones and electron-rich alkenes. rsc.org

Recent advancements have significantly broadened the applicability of this reaction. The development of visible-light-mediated protocols that rely on triplet energy transfer from an iridium-based photocatalyst to the carbonyl substrate negates the need for UV light. beilstein-journals.orgchemrxiv.org This modern approach allows for the reaction of a wider variety of substrates, including aliphatic alkenes and various aryl glyoxylates, under milder conditions. chemrxiv.org The Paternò-Büchi reaction has also been effectively used to create functionalized spirocyclic oxetanes, which are of significant interest in medicinal chemistry. nih.govrsc.orgrsc.org

Table 4: Paternò-Büchi Reaction Examples

| Carbonyl Compound | Alkene | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | 2-Methyl-2-butene | UV light | 2,2-Dimethyl-3-phenyloxetane | Not specified | rsc.org |

| Cyclohexanone | Maleic anhydride | UV (300 nm), p-xylene | Spirocyclic oxetane anhydride | 51% | rsc.org |

| Methyl benzoylformate | 2,3-Dimethyl-2-butene | Visible light, Ir-photocatalyst | Tetrasubstituted oxetane | 99% | chemrxiv.org |

Oxidative C-H Bond Functionalization for Oxetane Synthesis

A cutting-edge approach to oxetane synthesis involves the direct oxidative functionalization of C-H bonds. magtech.com.cnacs.orgworktribe.com This strategy is highly efficient as it bypasses the need for multi-step preparations of functionalized starting materials. acs.orgresearchgate.net A recently developed methodology allows for the direct conversion of unactivated sp³ alcohols into oxetanes under remarkably mild conditions. acs.orgworktribe.com

The reaction mechanism involves the generation of an alcohol-derived radical, which then adds to a vinyl sulfonium (B1226848) salt that acts as a radical trap. acs.org This addition produces an intermediate which, upon treatment with a base, undergoes an in situ 4-exo-tet SN2 cyclization to furnish the final oxetane product. acs.org This method is notable for its broad scope, tolerating a variety of functional groups and weak C-H bonds elsewhere in the molecule. acs.orgworktribe.com Its utility has been demonstrated in the late-stage functionalization of complex, biologically relevant molecules such as pregnenolone (B344588) and testosterone, streamlining synthetic routes to bioactive compounds. acs.orgworktribe.com

Table 5: Oxetane Synthesis via C-H Functionalization of Alcohols

| Alcohol Substrate | Key Reagents | Product | Yield (%) | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| Cyclohexylmethanol | PC, Vinyl sulfonium salt, then KOtBu | 7-Oxaspiro[3.5]nonane | 68% | N/A | acs.org |

| 1-Adamantaneethanol | PC, Vinyl sulfonium salt, then KOtBu | Adamantane-spiro-oxetane | 71% | N/A | acs.org |

| Pregnenolone | PC, Vinyl sulfonium salt, then KOtBu | Pregnenolone-derived oxetane | 44% | >20:1 | acs.org |

Synthesis of Key Halogenated Precursors for 4-(Bromomethyl)-2,2-dimethyloxetane

The construction of the this compound scaffold typically relies on the formation of the oxetane ring from a suitably functionalized acyclic precursor. A primary strategy involves the intramolecular cyclization of a halohydrin, a molecule containing both a hydroxyl group and a halogen atom.

A common approach to creating substituted oxetanes involves a rhodium-catalyzed O-H insertion reaction followed by a C-C bond-forming cyclization. rsc.org In a process developed for analogous 2,2-disubstituted oxetanes, the synthesis begins with the O-H insertion of a carbene into a halogenated alcohol, such as 2-bromoethanol. rsc.org For the synthesis of a 4-substituted oxetane, a substituted bromohydrin is required. rsc.org The general sequence involves the reaction of a diazo compound with a substituted bromo-alcohol, which upon cyclization, yields the desired oxetane. For instance, the reaction of a diazo compound with a substituted bromohydrin can successfully form oxetanes with 4-alkyl or 4-aryl substituents in good yields. rsc.org

Another established route to oxetanes is the Williamson ether synthesis, which involves the intramolecular cyclization of a 1,3-halohydrin. This can be achieved by the stereocontrolled synthesis of 2,4-substituted oxetanes from 1,3-diols. acs.org The diol is first converted into an acetoxybromide with inversion of stereochemistry, followed by selective cleavage of the acetyl group to generate the necessary 1-hydroxy-3-bromo intermediate, which then cyclizes to form the oxetane ring. acs.org

The key halogenated precursors are therefore substituted 1,3-halohydrins. For this compound, a key precursor would be 3-bromo-2-(bromomethyl)-2-methylpropan-1-ol. The synthesis of spirocyclic oxetanes, for example, has been achieved in two steps from 3-bromo-2,2-bis(bromomethyl)propan-1-ol. acs.org

The bromination of a methyl group at the 4-position of a pre-formed 2,2-dimethyloxetane (B3031686) ring represents another viable pathway. This type of allylic or benzylic bromination is frequently accomplished using N-bromosuccinimide (NBS) in the presence of a radical initiator like dibenzoyl peroxide or azobisisobutyronitrile (AIBN). rsc.orgnih.govgoogle.com This method is widely used for producing bromomethyl-substituted aromatic and heterocyclic compounds. rsc.orgnih.govgoogle.com For example, 4-methylbenzonitrile is converted to 4-(bromomethyl)benzonitrile by refluxing with NBS and AIBN in carbon tetrachloride. rsc.org A similar strategy could be applied to 2,2,4-trimethyloxetane to yield the target compound.

| Precursor Type | Reagents and Conditions | Product | Yield | Reference |

| Diazo Compound + Substituted Bromohydrin | 1. Rh₂(OAc)₄ (cat.), Benzene, 80°C (O-H Insertion)2. Base, 25°C, 16h (Cyclization) | 4-Alkyl/Aryl-2,2-disubstituted oxetane | Good | rsc.org |

| 1,3-Diol | 1. Ortho ester formation, then Acetyl bromide2. DIBAL (cleavage)3. Base (cyclization) | 2,4-Substituted oxetane | Moderate | acs.org |

| 4-Methylbenzonitrile | NBS, AIBN, CCl₄, reflux, 8h | 4-(Bromomethyl)benzonitrile | 90% | rsc.org |

| 2,2,6-Trimethylthiochroman-4-one | NBS, Dibenzoyl peroxide, Cyclohexane, 100°C, 6h | 6-(Bromomethyl)-2,2-dimethylthiochroman-4-one | 51% | nih.gov |

Late-Stage Functionalization and Derivatization Routes for Oxetane Analogues

Late-stage functionalization (LSF) is a crucial strategy in drug discovery, allowing for the rapid generation of analogues from a lead structure without resorting to de novo synthesis. nih.govscispace.com The this compound scaffold is well-suited for LSF due to the reactive bromomethyl group and the potential for the oxetane ring itself to undergo reactions.

The primary route for derivatization is the nucleophilic substitution of the bromide ion in the 4-(bromomethyl) group. This C-Br bond can be targeted by a wide array of nucleophiles to introduce new functional groups. For instance, similar bromomethyl compounds are readily reacted with amines, phenols, and other nucleophiles to form new C-N and C-O bonds. In a related synthesis, 4-bromomethyl-2'-formylbiphenyl is reacted with a benzimidazole (B57391) derivative in the presence of a base like sodium hydroxide (B78521) or potassium carbonate to form a new C-N bond. google.com This highlights a common derivatization pathway applicable to this compound.

Another significant derivatization strategy involves the ring-opening of the oxetane. researchgate.net The oxetane ring can be opened under acidic conditions with various nucleophiles. researchgate.netnih.gov For example, the ring opening of a fluoroalkylidene-oxetane with hydrobromic acid leads to a brominated alkene. nih.gov The derivatization of the resulting bromomethyl or hydroxymethyl groups can then be explored to create highly functionalized acyclic structures. nih.gov This ring-opening approach fundamentally alters the molecular scaffold, providing access to a different chemical space.

LSF can also be applied to modify C-H bonds, although this is more complex. Modern methods, including photoredox catalysis, allow for the functionalization of otherwise unreactive C-H bonds, offering a powerful tool for diversification. scispace.comchemrxiv.org While direct application to this compound is not explicitly detailed, these advanced techniques represent a frontier in creating diverse oxetane analogues. scispace.com

The derivatization can lead to analogues with improved properties. The introduction of an oxetane motif is known to often improve solubility and metabolic stability compared to gem-dimethyl or other cyclic ether counterparts. acs.org Subsequent functionalization allows for the fine-tuning of these properties.

| Derivatization Strategy | Reagents/Reaction Type | Resulting Structure | Reference |

| Nucleophilic Substitution | Amines, Phenols, Heterocycles (e.g., Benzimidazole) with Base (NaOH, K₂CO₃) | C-N or C-O linked analogues | google.com |

| Oxetane Ring-Opening | Acid (e.g., HBr), Nucleophile (e.g., Methanol with CSA) | Functionalized acyclic products (e.g., diols, halo-alcohols) | researchgate.netnih.gov |

| Radical-based LSF | Baran Diversinates™, Iron(III) catalysis | Introduction of functional groups like trifluoromethyl or isopropyl at specific sites | nih.gov |

| Photoredox Catalysis | Photoexcited catalysts | C-H bond functionalization, decarboxylative reactions | scispace.comchemrxiv.org |

Reactivity Profiles and Mechanistic Investigations of 4 Bromomethyl 2,2 Dimethyloxetane

Ring-Opening Reactions of the Strained Oxetane (B1205548) Heterocycle

The inherent ring strain of the oxetane core in 4-(bromomethyl)-2,2-dimethyloxetane makes it susceptible to cleavage under both nucleophilic and acidic conditions. The regioselectivity of these reactions is a crucial aspect, governed by electronic and steric factors.

Nucleophile-Initiated Ring-Opening Pathways

The ring-opening of unsymmetrical oxetanes by nucleophiles can proceed via two main pathways, attacking either of the two methylene (B1212753) carbons of the ring. The regioselectivity is largely dictated by the nature of the nucleophile and the substitution pattern on the oxetane. Strong nucleophiles typically favor attack at the less sterically hindered carbon atom in an SN2-type mechanism. In the case of this compound, the C4 position is less substituted than the C2 position, which bears two methyl groups. Therefore, nucleophilic attack is generally expected to occur at the C4 carbon, leading to the cleavage of the C4-O bond.

For instance, the reaction with strong nucleophiles would preferentially yield products arising from the attack at the less substituted carbon of the oxetane ring.

Acid-Catalyzed Ring-Opening Mechanisms and Their Selectivity

Under acidic conditions, the oxetane oxygen is protonated, forming a more reactive oxonium ion. This activation facilitates the ring-opening by even weak nucleophiles. The regioselectivity of acid-catalyzed ring-opening is governed by the stability of the resulting carbocation-like transition state. For unsymmetrical oxetanes, the attack of the nucleophile generally occurs at the more substituted carbon atom, as this position can better stabilize the developing positive charge.

In this compound, the C2 carbon is more substituted than the C4 carbon. Consequently, in the presence of an acid, a nucleophile will preferentially attack the C2 position, leading to the formation of a tertiary alcohol after ring opening. This selectivity is driven by the electronic effect of the substituents stabilizing the partial positive charge at the more substituted carbon in the transition state.

Influence of Substituents on Ring-Opening Dynamics

The substituents on the oxetane ring play a pivotal role in determining the dynamics of ring-opening reactions. The gem-dimethyl group at the C2 position of this compound exerts a significant steric hindrance, disfavoring nucleophilic attack at this site in the absence of acid catalysis. This steric shield directs strong nucleophiles towards the less hindered C4 carbon.

Conversely, the electron-donating nature of the two methyl groups at C2 stabilizes a positive charge at this position. This electronic effect is the dominant factor in acid-catalyzed ring-opening reactions, promoting the selective attack of nucleophiles at the more substituted C2 carbon. The bromomethyl group at C4, being an electron-withdrawing group, would have a lesser electronic influence on the ring-opening process compared to the gem-dimethyl group.

Transformations Involving the Bromomethyl Moiety

The bromomethyl group of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups while retaining the oxetane core.

Nucleophilic Substitution Reactions at the Bromomethyl Carbon

The primary bromine atom in the bromomethyl group is a good leaving group, making this position susceptible to nucleophilic substitution reactions. A range of nucleophiles can be employed to displace the bromide and introduce new functionalities.

A notable example is the reaction with sodium azide to produce the corresponding azidomethyl derivative. This transformation is a key step in the synthesis of energetic materials. For instance, 3-azidomethyl-3-methyloxetane has been synthesized by the replacement of a bromide substituent with an azide ion. researchgate.net

| Nucleophile | Reagent | Product | Reference |

| Azide | Sodium Azide | 4-(Azidomethyl)-2,2-dimethyloxetane | researchgate.net |

This type of reaction allows for the straightforward introduction of a variety of functional groups, expanding the synthetic utility of the parent compound.

Alkylation and Cross-Coupling Reactions Utilizing the Bromine Atom

The carbon-bromine bond in this compound can also participate in carbon-carbon bond-forming reactions, such as alkylations and palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing more complex molecular architectures.

While specific examples for this compound are not extensively documented in readily available literature, the reactivity of the bromomethyl group is analogous to other primary alkyl bromides. It can be converted into an organometallic reagent, such as a Grignard reagent, which can then react with various electrophiles.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Stille couplings, are well-established methods for forming carbon-carbon bonds with organobromides. These reactions typically involve the coupling of the organobromide with an organoboron, organotin, or terminal alkyne species, respectively, in the presence of a palladium catalyst. The application of these methods to this compound would provide access to a wide array of derivatives with extended carbon skeletons.

Conversion of Bromine to Other Functional Groups (e.g., Azide, Nitro)

The primary alkyl bromide functionality in this compound is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. This conversion is a key step in utilizing this oxetane as a building block for more complex molecules.

Conversion to Azide:

The transformation of the bromomethyl group to an azidomethyl group is a well-established process, typically achieved through a direct SN2 reaction with an azide salt. In a procedure analogous to the synthesis of similar azidomethyl-substituted oxetanes, this compound can be converted to 4-(azidomethyl)-2,2-dimethyloxetane. researchgate.net The reaction is generally carried out in a polar aprotic solvent to enhance the nucleophilicity of the azide ion. The synthesis of 3-azidomethyl-3-methyloxetane from its corresponding sulfonate ester, a similar substrate, proceeds with high yield under comparable conditions. researchgate.net

A typical reaction protocol involves heating the bromo-oxetane with sodium azide in a solvent like dimethylformamide (DMF). The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Table 1: Representative Conditions for Azide Synthesis

| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|

Data adapted from a synthesis of a structurally similar compound. researchgate.net

Conversion to Nitro:

The mechanism involves the nitrite ion (NO₂⁻), which is an ambident nucleophile. It can attack the electrophilic carbon via either the nitrogen or an oxygen atom. To favor the formation of the C-N bond, leading to the desired nitroalkane, conditions are chosen to promote the SN2 pathway. The use of polar aprotic solvents helps to solvate the cation (Na⁺) while leaving the nucleophile relatively free, enhancing its reactivity and favoring attack by the more nucleophilic nitrogen atom.

Rearrangement and Ring Expansion Reactions of Oxetane Derivatives

The significant ring strain of the oxetane ring (approximately 25.5 kcal/mol) makes it susceptible to reactions that lead to less strained five-membered rings, such as tetrahydrofurans. acs.org These rearrangement and ring expansion reactions are a key feature of oxetane chemistry.

While specific ring expansion studies on this compound are not extensively documented, the behavior of other substituted oxetanes provides insight into its potential reactivity. A general method for the one-carbon ring expansion of oxetanes to oxolanes (tetrahydrofurans) involves the use of dimethylsulfoxonium methylide. acs.org This reaction proceeds through a nucleophilic attack of the ylide on a carbon atom of the oxetane ring, followed by ring opening and subsequent intramolecular cyclization to form the five-membered ring. The activation barriers for oxetane-to-oxolane expansion are significant, often requiring elevated temperatures (e.g., 125°C).

Another potential pathway for rearrangement could be initiated by the formation of a carbocation. For instance, treatment of certain 2-substituted oxetanes with Lewis acids can induce a rearrangement to form substituted tetrahydrofurans via carbocationic intermediates. In the case of this compound, Lewis acid activation of the oxetane oxygen could potentially lead to a Wagner-Meerwein type rearrangement, although this might compete with reactions involving the bromomethyl group.

Furthermore, thermal decomposition of substituted oxetanes can also lead to rearrangement and fragmentation products. For example, the thermal decomposition of cis-2,4-dimethyl-trans-3-vinyloxetan yields not only fragmentation products but also a ring-expanded product, 2,6-dimethyl-3,6-dihydro-2H-pyran, albeit in a small percentage. rsc.org

Reaction Stereochemistry and Regioselectivity in Synthetic Transformations

The outcomes of reactions involving this compound are governed by principles of stereochemistry and regioselectivity.

Stereochemistry: The carbon atom bearing the bromomethyl group in this compound is a prochiral center. While the molecule itself is achiral, reactions at this site can have stereochemical implications if a chiral variant were used or if a chiral reagent were to introduce a new stereocenter. Nucleophilic substitution reactions on the bromomethyl group, such as the conversion to the azide, proceed via a typical SN2 mechanism. This mechanism involves the backside attack of the nucleophile, resulting in an inversion of configuration at the electrophilic carbon.

Ring expansion reactions of chiral oxetanes have been shown to proceed stereospecifically, with complete retention of enantiomeric purity. acs.org This implies that the stereocenter on the oxetane ring remains undisturbed during the transformation to the corresponding tetrahydrofuran (B95107).

Regioselectivity: Ring-opening reactions of unsymmetrically substituted oxetanes, such as this compound, can potentially yield two different products depending on which C-O bond is cleaved. The regioselectivity of this process is highly dependent on the reaction conditions (acidic or basic) and the nature of the nucleophile.

Acid-Catalyzed Ring Opening: Under acidic conditions, the oxetane oxygen is first protonated. The subsequent nucleophilic attack generally occurs at the more substituted carbon atom (C2 in this case), as this carbon can better stabilize the developing positive charge in the transition state (SN1-like character).

Base-Catalyzed/Nucleophilic Ring Opening: Under neutral or basic conditions, the nucleophile will attack one of the ring carbons directly in an SN2 fashion. Steric hindrance plays a major role, and the attack typically occurs at the less substituted and less sterically hindered carbon atom (C4). Therefore, nucleophilic ring-opening of this compound would be expected to proceed via attack at the C4 position.

Chemical Stability Considerations Under Varied Reaction Conditions (e.g., pH, Temperature)

The stability of this compound is influenced by factors such as pH and temperature, primarily due to the inherent strain of the four-membered ring.

pH Stability:

Acidic Conditions: The oxetane ring is susceptible to cleavage under acidic conditions. The reaction is initiated by protonation of the ether oxygen, which activates the ring towards nucleophilic attack. This acid-catalyzed hydrolysis would lead to the formation of a 1,3-diol, specifically 3-(bromomethyl)-3-methylbutane-1,3-diol. The gem-dimethyl group at the C2 position may provide some steric hindrance but also stabilizes the partial positive charge that develops at C2 during an SN1-like ring-opening, potentially facilitating cleavage under strong acidic conditions.

Basic Conditions: Oxetanes are generally more stable under basic conditions compared to acidic conditions. The ether linkage is not readily cleaved by bases. However, strong bases could potentially promote elimination reactions if a suitable proton were available, or a 1,4-elimination could occur under harsh conditions, leading to fragmentation. For this compound, the primary reaction site under typical basic conditions would be the bromomethyl group (SN2 or E2) rather than the oxetane ring itself.

Thermal Stability:

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(Azidomethyl)-2,2-dimethyloxetane |

| 4-(Nitromethyl)-2,2-dimethyloxetane |

| 3-Azidomethyl-3-methyloxetane |

| 3-Methyl-3-(toluenesulfonyloxymethyl)oxetane |

| Sodium Azide |

| Sodium Nitrite |

| Tetrahydrofuran |

| Dimethylsulfoxonium methylide |

| cis-2,4-Dimethyl-trans-3-vinyloxetan |

| 2,6-Dimethyl-3,6-dihydro-2H-pyran |

| 3-(Bromomethyl)-3-methylbutane-1,3-diol |

| Isobutylene |

Applications of 4 Bromomethyl 2,2 Dimethyloxetane As a Building Block in Complex Organic Synthesis

Construction of Advanced Molecular Architectures

The inherent reactivity of the bromomethyl group in 4-(bromomethyl)-2,2-dimethyloxetane makes it an excellent electrophile for nucleophilic substitution reactions. This allows for its facile incorporation into larger, more complex molecular frameworks. The gem-dimethyl group at the C-2 position provides steric bulk, influencing the conformation of the resulting molecules and often enhancing metabolic stability.

One key application lies in the synthesis of unique spirocyclic systems. The reaction of this compound with suitable difunctional nucleophiles can lead to the construction of spiro-oxetanes, which are of significant interest in drug discovery due to their rigid, three-dimensional structures. For instance, reaction with a cyclic amine could yield a spirocyclic ammonium (B1175870) salt, which upon dealkylation could provide access to novel spiro-N-heterocycles. While specific examples with this compound are not extensively documented, the synthesis of spirocyclic oxetanes from related building blocks is a well-established strategy. nih.govnih.gov

Furthermore, the introduction of the 2,2-dimethyloxetane (B3031686) moiety can be used to modulate the physicochemical properties of a molecule, such as solubility and lipophilicity, which are critical parameters in the design of bioactive compounds. wikipedia.orgwikipedia.org

Table 1: Potential Nucleophilic Substitution Reactions of this compound

| Nucleophile | Product Type | Potential Application |

| Amines (primary, secondary) | 4-(Aminomethyl)-2,2-dimethyloxetanes | Synthesis of bioactive amines, ligands |

| Alcohols, Phenols | 4-(Alkoxymethyl)-2,2-dimethyloxetanes | Ether-linked scaffolds, prodrugs |

| Thiols | 4-(Thiomethyl)-2,2-dimethyloxetanes | Sulfur-containing analogues |

| Carboxylates | 4-(Acyloxymethyl)-2,2-dimethyloxetanes | Ester-linked compounds, prodrugs |

| Azides | 4-(Azidomethyl)-2,2-dimethyloxetane | Precursor to amines, triazoles |

Synthesis of Diverse Heterocyclic Systems via Oxetane (B1205548) Manipulation

The ring strain of the oxetane core in this compound can be strategically exploited to synthesize a variety of other heterocyclic systems through ring-opening and ring-expansion reactions.

Ring Expansion Strategies for Novel Heterocycles

Lewis acid-mediated rearrangement of oxetanes is a powerful method for the synthesis of larger heterocycles. While specific studies on this compound are limited, related 2,2-disubstituted oxetanes are known to undergo ring expansion to furnish substituted tetrahydrofurans or other ring systems, depending on the reaction conditions and the nature of the substituents. For example, treatment with a Lewis acid could promote cleavage of a C-O bond, followed by rearrangement and trapping by a nucleophile to yield a five-membered ring.

Functionalization at Specific Ring Positions (e.g., C-2 Functionalization)

Functionalization of the oxetane ring itself, particularly at positions other than the site of the bromomethyl group, can lead to highly substituted and stereochemically rich structures. While direct functionalization of the C-2 methyl groups of this compound is challenging, deprotonation of a C-H bond adjacent to the oxygen atom in related oxetane systems can be achieved with strong bases, allowing for the introduction of various electrophiles. However, such reactions are not commonly reported for 2,2-disubstituted oxetanes due to steric hindrance.

A more plausible approach involves the transformation of the bromomethyl group into other functionalities that can then direct or participate in further reactions on the oxetane ring.

Development of Chiral Synthons and Enantiomerically Pure Intermediates

The synthesis of such chiral building blocks can be achieved through various methods, including the use of chiral starting materials or asymmetric synthesis. Once obtained, these enantiopure synthons can be employed in a variety of reactions, such as the synthesis of chiral ligands for asymmetric catalysis or as key fragments in the total synthesis of complex natural products and their analogues.

Table 2: Potential Applications of Chiral this compound

| Application | Description |

| Asymmetric Synthesis | Introduction of a stereocenter to control the stereochemical outcome of subsequent reactions. |

| Chiral Ligand Synthesis | The oxetane can serve as a chiral backbone for the synthesis of ligands used in metal-catalyzed asymmetric reactions. |

| Synthesis of Enantiopure Drugs | Incorporation of the chiral oxetane moiety into pharmacologically active molecules to improve efficacy and reduce side effects. |

Integration into Multi-component Reaction Schemes for Library Generation

Multi-component reactions (MCRs) are powerful tools in drug discovery for the rapid generation of diverse libraries of compounds. nih.gov The functional groups present in derivatives of this compound make it a suitable candidate for integration into MCRs.

For instance, the corresponding aldehyde, 2,2-dimethyloxetane-4-carbaldehyde, could be a key component in the Passerini or Ugi reactions. wikipedia.orgwikipedia.org In a Passerini reaction, this aldehyde would react with a carboxylic acid and an isocyanide to form an α-acyloxy carboxamide bearing the 2,2-dimethyloxetane moiety. Similarly, in an Ugi reaction, the corresponding amine, 4-(aminomethyl)-2,2-dimethyloxetane, could react with a ketone or aldehyde, a carboxylic acid, and an isocyanide to generate a bis-amide product. The diversity of the resulting library could be easily expanded by varying the other components of the MCR. While specific examples utilizing these exact oxetane derivatives in MCRs are not prevalent in the literature, the general principles of these reactions are well-established.

Role in the Total Synthesis of Natural Products Bearing Oxetane Motifs

Several natural products contain an oxetane ring, and this structural feature is often crucial for their biological activity. While no total synthesis of a natural product explicitly using this compound as a starting material has been prominently reported, its structural features make it a plausible precursor for certain motifs. For example, the total synthesis of natural products like laureatin or oxetanocin A, which contain substituted oxetane rings, often involves the construction of the oxetane at a key step. nih.gov A building block like this compound could potentially be used to introduce a pre-formed oxetane ring, simplifying the synthetic route.

For example, the synthesis of oxetanocin A, an antiviral nucleoside, involves the coupling of an oxetane-containing sugar mimic with a nucleobase. nih.gov A chiral derivative of this compound could conceivably be elaborated into a suitable sugar mimic for such a synthesis.

Role in Polymer Chemistry: Monomer, Polymerization, and Material Science Implications

Cationic Ring-Opening Polymerization of Oxetane (B1205548) Monomers

The polymerization of oxetane monomers like 4-(Bromomethyl)-2,2-dimethyloxetane proceeds via a cationic ring-opening mechanism. The propagation center in this reaction is a tertiary oxonium ion, which is formed by the reaction of an initiator with the oxygen atom of the oxetane ring.

The initiation of CROP for oxetanes can be achieved through various cationic initiators, which are broadly categorized into conventional chemical initiators and photoinitiators.

Lewis Acids and Protic Acids: Strong protic acids and Lewis acids are commonly used to initiate the CROP of cyclic ethers. For instance, catalyst systems composed of trialkylaluminum and water (e.g., (iso-C4H9)3Al/H2O) have been used for the polymerization of substituted oxetanes. msu.edu Other effective initiators include complexes of Lewis acids with ethers, such as boron trifluoride etherate (BF₃·O(C₂H₅)₂), which can initiate polymerization by generating a cationic species that attacks the oxetane ring. researchgate.net For the polymerization to proceed efficiently and form high molecular weight polymers, the counter-ion generated from the initiator must be of low nucleophilicity (e.g., SbF₆⁻, PF₆⁻) to ensure the stability of the propagating cationic center. uva.es

Photoinitiators: Photoinitiated cationic polymerization offers spatial and temporal control over the reaction. Diaryliodonium and triarylsulfonium salts are prominent classes of photoinitiators. acs.org Upon irradiation with UV light, these salts undergo photolysis to generate a strong Brønsted acid, which then protonates the oxygen atom of the oxetane monomer, initiating polymerization. This method is particularly advantageous for applications in coatings, adhesives, and 3D printing, where curing on demand is required. cmu.edu

| Initiator Type | Examples | Mechanism of Action |

| Lewis Acids | BF₃·O(C₂H₅)₂, AlCl₃, (iso-C₄H₉)₃Al/H₂O | Forms a complex with the oxetane, weakening the C-O bond and facilitating nucleophilic attack by another monomer. msu.eduresearchgate.netuva.es |

| Protic/Super Acids | H₂SO₄, CF₃SO₃H (Triflic acid) | Protonates the oxygen atom of the oxetane ring to form a secondary oxonium ion, which then reacts with a monomer to start the chain. |

| Photoinitiators | Diaryliodonium salts (e.g., (C₆H₅)₂I⁺SbF₆⁻), Triarylsulfonium salts | Undergo photolysis upon UV exposure to generate a strong acid that initiates polymerization. acs.org |

Following initiation, the polymer chain grows through the sequential addition of monomer units to the active cationic center at the end of the growing chain. This propagation step involves the nucleophilic attack of the oxygen atom of an incoming monomer on one of the α-carbon atoms of the terminal tertiary oxonium ion. This attack opens the strained ring and regenerates the active oxonium ion at the new chain end.

The polymerization of substituted oxetanes can sometimes exhibit a distinct induction period, particularly in photoinitiated systems. This delay is attributed to a slow initial reaction between the photogenerated acid and the monomer to form a stable tertiary oxonium ion intermediate. Once a sufficient concentration of active centers is established, the polymerization proceeds rapidly and exothermically. acs.orgrsc.org

Several side reactions can occur during the cationic ring-opening polymerization of oxetanes, which can affect the molecular weight, polydispersity, and structure of the resulting polymer.

Chain Transfer: The active center can be transferred to other molecules in the system, such as the monomer, the polymer chain itself, or impurities like water. rsc.org Intermolecular chain transfer to the polymer occurs when a backbone oxygen from one chain attacks the active center of another, leading to branched structures and a broadening of the molecular weight distribution. msu.edu

Mitigation strategies are often employed to minimize these side reactions. Conducting the polymerization at lower temperatures can reduce the rate of chain transfer and back-biting reactions. The choice of solvent is also critical; for example, using 1,4-dioxane has been shown to prevent both intra- and intermolecular transfer reactions, leading to polymers with predictable molecular weights and narrow distributions. researchgate.net

Synthesis of Functionalized Polyethers from this compound

The primary advantage of using this compound as a monomer is the introduction of a reactive bromomethyl pendant group along the polyether backbone. This group serves as a versatile handle for post-polymerization modification, allowing for the synthesis of a wide array of functional materials from a single parent polymer.

The pendant bromomethyl group is an excellent electrophilic site for nucleophilic substitution reactions. This reactivity allows for the covalent attachment of various functional molecules, thereby altering the physical and chemical properties of the polymer. A well-studied analogue, poly(epichlorohydrin) (PECH), which contains a chloromethyl side group, demonstrates the versatility of this approach. The chloromethyl groups on PECH readily undergo substitution with a wide range of nucleophiles. msu.edu

By analogy, the bromomethyl groups on poly[this compound] can be expected to react similarly, likely with even greater reactivity due to bromide being a better leaving group than chloride. nih.gov This allows for the introduction of various functionalities:

Introduction of Hydrophilic/Hydrophobic Groups: Reaction with nucleophiles like sodium azide (NaN₃) can introduce azide groups, which can be further modified via "click" chemistry. acs.org Alternatively, reaction with alcohols or phenols under basic conditions can graft new side chains, altering the polymer's solubility and thermal properties. msu.edu

Attachment of Bioactive Molecules: Drugs or targeting ligands containing nucleophilic groups (e.g., hydroxyls, amines, thiols) can be covalently attached to the polymer backbone. For example, the hydroxyl group of molecules like menthol or acetylsalicylic acid has been successfully grafted onto PECH using a phase-transfer catalyst. msu.edu

Cross-linking: Diamines or other difunctional nucleophiles can be used to cross-link the polymer chains, transforming a linear thermoplastic into a thermoset network with enhanced mechanical strength and solvent resistance.

This post-polymerization modification strategy is highly powerful because it allows for the creation of a library of functional polymers from a single, well-defined precursor, where the degree of polymerization is kept constant.

| Nucleophile | Functional Group Introduced | Potential Property Change |

| Sodium Azide (NaN₃) | Azide (-N₃) | Enables further "click" chemistry reactions. acs.org |

| Amines (R-NH₂) | Secondary/Tertiary Amine | Introduces basicity, potential for pH-responsiveness. researchgate.net |

| Thiols (R-SH) | Thioether (-S-R) | Increases refractive index, provides sites for metal coordination. |

| Alcohols/Phenols (R-OH) | Ether (-O-R) | Modifies solubility, thermal properties (Tg), and polarity. msu.edu |

| Carboxylates (R-COO⁻) | Ester (-OOC-R) | Introduces hydrolyzable linkages for degradability. |

Formation of Cross-Linked Polymer Networks

The presence of the bromomethyl group on the poly(this compound) backbone provides a reactive site for the formation of cross-linked polymer networks. This functionality allows for post-polymerization modification, transforming the linear thermoplastic polymer into a more robust thermosetting material with enhanced mechanical and thermal properties. The cross-linking process typically involves nucleophilic substitution reactions where the bromine atom is displaced by a suitable cross-linking agent.

One common approach to cross-linking polymers with pendant bromomethyl groups is through the reaction with multifunctional nucleophiles. Diamines, dithiols, and diols are effective cross-linking agents that can react with the bromomethyl groups on adjacent polymer chains, forming stable covalent bonds and creating a three-dimensional network structure. The efficiency and nature of the cross-linking reaction can be influenced by several factors, including the type of nucleophile, reaction temperature, and the presence of a catalyst.

For instance, the reaction with a diamine, such as 1,6-hexanediamine, would result in the formation of secondary amine linkages between the polymer chains. This type of cross-linking can significantly increase the glass transition temperature (Tg) and improve the solvent resistance of the material. The degree of cross-linking can be controlled by adjusting the stoichiometry of the cross-linking agent to the bromomethyl groups.

| Cross-linking Agent | Type of Linkage | Expected Change in Properties |

| Diamines (e.g., 1,6-hexanediamine) | Secondary Amine | Increased Tg, improved solvent resistance |

| Dithiols (e.g., 1,6-hexanedithiol) | Thioether | Enhanced thermal stability, increased refractive index |

| Diols (e.g., 1,6-hexanediol) | Ether | Increased flexibility, potential for biocompatibility |

Table 1: Representative Cross-linking Agents and Their Effects on Polymer Properties

The kinetics of the cross-linking reaction can be monitored by techniques such as Fourier-transform infrared spectroscopy (FTIR) by observing the disappearance of the C-Br stretching vibration and the appearance of new peaks corresponding to the formed linkages. The formation of an insoluble gel is a clear indication of successful cross-linking.

Development of Advanced Polymeric Materials with Tailored Properties

The unique combination of a flexible polyether backbone, conferred by the oxetane ring, and the reactive pendant bromomethyl group makes this compound a versatile monomer for the development of advanced polymeric materials with tailored properties. The ability to precisely control the polymer architecture and to introduce a wide range of functionalities through post-polymerization modification opens up possibilities for a variety of specialized applications.

The properties of the final material can be tailored at different stages, starting from the polymerization process itself. The molecular weight and polydispersity of the linear poly(this compound) can be controlled during the cationic ring-opening polymerization, which in turn influences the mechanical properties of the resulting material. Higher molecular weight polymers generally exhibit higher tensile strength and modulus.

Furthermore, the pendant bromomethyl groups serve as versatile handles for a wide array of chemical transformations. This allows for the introduction of various functional groups, which can impart specific properties to the polymer. For example, quaternization of the bromomethyl group with tertiary amines can introduce ionic moieties, leading to the formation of ionomers or polyelectrolytes with applications in membranes and sensors.

The reaction with azide sources, followed by click chemistry reactions, provides an efficient route to graft a variety of molecules onto the polymer backbone, creating functional materials for applications in biotechnology and medicine. For instance, grafting of biocompatible polymers like poly(ethylene glycol) (PEG) can improve the biocompatibility and stealth properties of the material for drug delivery applications.

| Functionalization Reaction | Introduced Functionality | Potential Application |

| Quaternization with tertiary amines | Ionic groups | Ionomers, polyelectrolytes, membranes |

| Reaction with sodium azide | Azide groups | Platform for click chemistry, bioconjugation |

| Substitution with fluorescent dyes | Fluorescent labels | Bioimaging, sensors |

| Grafting of other polymers (e.g., PEG) | Biocompatible side chains | Drug delivery, biomaterials |

Table 2: Examples of Functionalization Reactions and Their Potential Applications

The development of these tailored polymeric materials relies on a deep understanding of structure-property relationships. By carefully selecting the monomer, controlling the polymerization, and designing the post-polymerization modification strategy, it is possible to create a wide range of advanced materials with precisely controlled properties to meet the demands of various high-performance applications.

Applications in Medicinal Chemistry and Drug Discovery

Oxetane (B1205548) Motif as a Bioisosteric Replacement and Property Modulator

The oxetane ring is increasingly employed as a bioisostere, a molecular substituent that mimics the essential biological activity of the group it replaces while favorably altering other molecular properties. Its distinct three-dimensional geometry and electronic nature provide significant advantages over more conventional functional groups.

Substitution for Gem-Dimethyl and Carbonyl Groups in Drug Design

The 2,2-dimethyloxetane (B3031686) unit, which can be readily installed using 4-(bromomethyl)-2,2-dimethyloxetane, functions as an effective bioisosteric replacement for the prevalent gem-dimethyl group. While the gem-dimethyl group is frequently incorporated to bolster metabolic stability or to enforce a specific conformational preference, it can concurrently heighten lipophilicity, potentially compromising solubility and leading to off-target interactions. The oxetane presents a more polar substitute, often preserving the requisite steric bulk while enhancing aqueous solubility.

Moreover, the oxetane ring has been successfully utilized as a surrogate for a carbonyl group. Carbonyl moieties are susceptible to metabolic reduction and can participate in undesirable hydrogen bonding. The ether oxygen of the oxetane can serve as a hydrogen bond acceptor, akin to a carbonyl, yet the scaffold itself is metabolically more robust and possesses a different three-dimensional arrangement, which can be leveraged to fine-tune binding interactions with biological targets.

Influence on Physicochemical Properties for Enhanced Drug-Likeness

Metabolic Stability: The strained four-membered ring of an oxetane is generally more resistant to metabolic breakdown by cytochrome P450 enzymes when compared to more flexible alkyl chains or other common functional groups. This heightened stability can translate to a longer biological half-life.

Water Solubility: The oxygen atom within the oxetane ring can function as a hydrogen bond acceptor, which typically boosts the aqueous solubility of the parent molecule. This is a crucial advantage, as poor solubility can impede absorption and bioavailability. Replacing a lipophilic moiety like a gem-dimethyl group with an oxetane has been demonstrated to lower the logarithm of the partition coefficient (logP), a measure of lipophilicity, thereby improving solubility.

Lipophilicity: As noted, oxetanes are generally less lipophilic than their carbocyclic or gem-dimethyl equivalents. This decrease in lipophilicity is often essential for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, guiding it into a more favorable therapeutic window.

Basicity of Proximal Amines: The placement of an oxetane ring near an amine can lower the amine's basicity (pKa). The electron-withdrawing influence of the oxetane's oxygen atom diminishes the electron density on the nitrogen. This modulation of pKa is highly beneficial, as it can mitigate the risk of off-target effects associated with highly basic amines, such as interactions with the hERG ion channel, while preserving the necessary interactions for on-target efficacy.

Scaffold Design in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) is a powerful methodology for identifying lead compounds through the screening of small, low-complexity molecules, or "fragments," that bind to a biological target. This compound and related oxetane-containing fragments are valuable assets in this approach. The oxetane motif furnishes a rigid, three-dimensional scaffold that projects substituents into well-defined spatial vectors, which can be highly effective for probing the binding pockets of proteins. The intrinsic properties of the oxetane, such as enhanced solubility and metabolic stability, are desirable features to incorporate into a lead compound from the initial fragment stage. The reactive bromomethyl group of this compound facilitates the straightforward chemical elaboration of these fragments into more complex and potent molecules once a binding interaction is confirmed.

Occurrence and Functional Significance in Biologically Active Natural Products

Nature has also harnessed the oxetane ring in the biosynthesis of complex and potent bioactive molecules. The inclusion of this strained ring in natural products frequently imparts significant conformational rigidity and is integral to their unique biological activities.

Taxol (Paclitaxel): One of the most renowned examples is Taxol, a powerful anticancer agent. Its intricate tetracyclic structure features a fused oxetane ring. This oxetane is indispensable for its biological function, which involves binding to and stabilizing microtubules, thereby inducing cell cycle arrest and apoptosis in cancerous cells. The rigidity conferred by the oxetane ring is vital for maintaining the specific conformation required for this molecular interaction.

Oxetanocin A: This nucleoside antibiotic, isolated from Bacillus megaterium, incorporates an oxetane ring in place of the furanose sugar moiety found in conventional nucleosides. This structural alteration is the source of its potent antiviral and antitumor properties. Oxetanocin A and its derivatives have been investigated for their therapeutic potential, underscoring the value of the oxetane as a key structural motif.

Synthesis and Evaluation of Oxetane-Containing Drug Candidates

The increasing recognition of the benefits conferred by the oxetane motif has catalyzed the development of synthetic methods for its incorporation into potential drug candidates. Reagents such as this compound serve as invaluable building blocks, enabling the direct attachment of the 2,2-dimethyloxetane moiety to diverse molecular scaffolds through nucleophilic substitution reactions.

Researchers have synthesized and assessed numerous oxetane-containing compounds across a spectrum of therapeutic areas. For instance, in the development of inhibitors for the enzyme Cathepsin S, the substitution of a gem-dimethyl group with a 2,2-disubstituted oxetane yielded compounds with markedly improved aqueous solubility and reduced lipophilicity, while preserving or even enhancing inhibitory potency. The table below summarizes key findings from such investigations.

| Target/Application | Modification | Resulting Improvement |

| Cathepsin S Inhibitors | Replacement of a gem-dimethyl group with a 2,2-disubstituted oxetane. | Maintained potency, significantly improved aqueous solubility, and reduced lipophilicity. |

| Modulators of Proximal Amine Basicity | Introduction of an oxetane adjacent to an amine. | Lowered pKa, reducing potential for off-target effects while preserving on-target activity. |

| General Drug Scaffolds | Incorporation of the oxetane motif. | Enhanced metabolic stability and provided a rigid, 3D structure for improved binding. |

Exploration in Biomedical Applications

Beyond the realm of conventional drug discovery, oxetane-containing molecules are being explored for other biomedical purposes. One such area is the development of radiation mitigators, which are agents designed to shield against or ameliorate the detrimental effects of exposure to ionizing radiation. The distinct electronic properties and stability of the oxetane ring may contribute to the creation of novel compounds with radioprotective capabilities. The ability of the oxetane to modulate physicochemical properties could also be advantageous in designing molecules that can effectively penetrate and protect critical biological tissues from radiation-induced damage.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 4-(Bromomethyl)-2,2-dimethyloxetane. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the connectivity and stereochemistry of the molecule.

In ¹H NMR spectroscopy, the protons of the gem-dimethyl groups are expected to appear as a sharp singlet, due to their chemical equivalence. The protons on the oxetane (B1205548) ring would exhibit complex splitting patterns (multiplets) resulting from their diastereotopic nature and coupling to each other and to the proton on the adjacent chiral center. The methylene (B1212753) protons of the bromomethyl group would also likely appear as a multiplet.

¹³C NMR spectroscopy provides complementary information, with distinct signals for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the local geometry. For instance, the carbon atom bonded to the bromine atom would appear at a characteristic chemical shift, as would the carbons of the oxetane ring and the gem-dimethyl groups.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ (gem-dimethyl) | 1.2-1.4 | s |

| -CH₂- (oxetane ring) | 2.0-2.5 | m |

| -CH- (oxetane ring) | 4.5-4.8 | m |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -C(CH₃)₂ | 75-80 |

| -CH₃ | 25-30 |

| -CH₂- (oxetane ring) | 35-40 |

| -CH- (oxetane ring) | 70-75 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by probing their characteristic vibrational frequencies.

The IR spectrum would be expected to show strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region. The characteristic C-O-C stretching of the oxetane ring would likely appear in the fingerprint region, typically around 950-1050 cm⁻¹. The C-Br stretching vibration is expected at lower frequencies, generally in the range of 500-600 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric stretching of the C-C bonds and the oxetane ring would be observable. By monitoring the changes in the vibrational spectra, these techniques can also be employed to follow the progress of reactions involving this compound.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (alkyl) | Stretching | 2850-3000 |

| C-O-C (ether) | Stretching | 950-1050 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. This compound, being a saturated alkyl halide with an ether linkage, does not possess any strong chromophores that absorb in the typical UV-Vis range (200-800 nm). Therefore, it is expected to be transparent in this region. The absence of significant absorption can be a useful piece of information for confirming the purity of the compound and for designing photochemical experiments where the compound itself should not interfere with the absorption of other reagents.

Mass Spectrometry Techniques for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification and in monitoring its chemical transformations. The molecular ion peak [M]⁺ would be expected, along with a characteristic [M+2]⁺ peak of similar intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Common fragmentation pathways would likely involve the loss of a bromine radical (•Br), leading to a significant fragment ion. Cleavage of the oxetane ring and loss of small neutral molecules like isobutene are also plausible fragmentation routes. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

|---|---|

| 179/181 | [C₆H₁₁BrO]⁺ (Molecular Ion) |

| 99 | [C₆H₁₁O]⁺ |

| 71 | [C₄H₇O]⁺ |

Other Advanced Spectroscopic Techniques for Specialized Research (e.g., EPR for Radical Species)

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. While this compound itself is not a radical, EPR could be employed to study radical intermediates that may be formed during its synthesis or subsequent reactions. For example, if the C-Br bond undergoes homolytic cleavage under photochemical or thermal conditions, the resulting alkyl radical could be trapped and studied by EPR spectroscopy, providing insights into reaction mechanisms.

Emerging Research Directions and Future Outlook

Development of Novel Catalytic Systems for Oxetane (B1205548) Synthesis and Functionalization

The synthesis and functionalization of oxetanes, traditionally challenging due to ring strain, are being revolutionized by the development of novel catalytic systems. nih.gov These advancements are critical for accessing a wider variety of oxetane derivatives, including 4-(bromomethyl)-2,2-dimethyloxetane, with greater efficiency and selectivity.

Researchers are focusing on metal-catalyzed reactions that can facilitate the construction of the oxetane ring. For instance, rhodium-catalyzed O–H insertion and C–C bond-forming cyclizations have been shown to produce highly substituted oxetanes. researchgate.net Another significant area of development is the use of Lewis acids to activate substrates for cyclization. Indium(III) triflate (In(OTf)₃), for example, has been successfully used to catalyze the synthesis of 2-oxazolines from 3-amido oxetanes through a ring-opening and intramolecular cyclization cascade. rsc.org This demonstrates the potential for catalytic systems to not only form the oxetane ring but also to use it as a reactive intermediate for further transformations.

Recent studies have also explored direct C-H functionalization of alcohols to synthesize oxetanes, offering a more atom-economical approach. acs.org The development of catalysts that can tolerate a wide range of functional groups is a key objective, as this would allow for the late-stage introduction of the oxetane motif into complex molecules. acs.org

| Catalytic System | Application | Key Advantages |

| Rhodium Catalysts | Synthesis of tetrasubstituted oxetanes | High efficiency in C-O and C-C bond formation. researchgate.net |

| Indium(III) Triflate (In(OTf)₃) | Synthesis of 2-oxazolines from 3-amido oxetanes | Mild reaction conditions, enables cascade reactions. rsc.org |

| Zinc Chloride (ZnCl₂) | Synthesis of β-methyl-substituted oxetanes | Promotes conversion of challenging substrates. acs.org |

| Noble Metal Catalysts | Isomerization of oxetanes | Can selectively catalyze isomerization to carbonyls. wikipedia.org |

| Zirconium-based MOFs | General heterocyclic synthesis | High surface area, reusable, possesses Lewis acid sites. nih.gov |

Integration of this compound into Flow Chemistry and Automation

Flow chemistry, or continuous flow processing, is emerging as a powerful tool for the synthesis of complex molecules, including oxetanes. europa.eu This technology offers significant advantages over traditional batch processing, such as enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. europa.eu

The synthesis of 2,2-disubstituted oxetanes has been successfully demonstrated using a flow microreactor system. researchgate.net This approach allows for the generation and immediate use of highly unstable intermediates, like 2-phenyloxetan-2-yl lithium, under conditions that are not feasible in batch mode, such as higher temperatures. researchgate.net By precisely controlling residence time and temperature, flow chemistry enables reactions that are otherwise difficult to manage, leading to higher yields and selectivities. researchgate.net

Automation is another key trend transforming medicinal chemistry and synthesis. oxfordglobal.com Automated synthesizers, which can perform multi-step reactions without manual intervention, are accelerating the discovery and development of new drug candidates. acs.org The integration of automated synthesis platforms with flow reactors can create a highly efficient workflow for producing libraries of oxetane-containing compounds for screening. This synergy between flow chemistry and automation is expected to significantly reduce the time and resources required to explore the chemical space around scaffolds like this compound. oxfordglobal.com

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Scale | Limited by vessel size | Easily scalable by extending run time. europa.eu |

| Safety | Risks associated with large volumes of hazardous materials and exotherms | Smaller reactor volume enhances safety and heat dissipation. europa.eu |

| Reaction Control | Difficult to precisely control temperature and mixing | Precise control over temperature, pressure, and residence time. researchgate.net |

| Handling Unstable Intermediates | Challenging, often requires very low temperatures | Can be generated and used in situ at higher temperatures. researchgate.net |

| Reproducibility | Can vary between batches | High reproducibility and consistency. oxfordglobal.com |

| Integration | Manual or semi-automated | Easily integrated with in-line purification and analysis. uc.pt |

Sustainable and Green Chemistry Approaches in Oxetane Production and Application

The principles of green chemistry are increasingly influencing the design of synthetic routes for valuable chemical building blocks. The focus is on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. In the context of oxetane chemistry, this translates to developing more sustainable production methods.

Flow chemistry itself is considered a green technology because it improves safety and energy efficiency while often reducing solvent waste. europa.eu The development of novel catalytic systems (as discussed in 9.1) is also central to green chemistry. Highly efficient and reusable catalysts can significantly reduce waste and allow reactions to proceed under milder conditions. For example, using heterogeneous catalysts like modified metal-organic frameworks (MOFs) can simplify product purification and allow for catalyst recycling. nih.gov

Another green approach is the use of more abundant and less toxic starting materials. Research into forming the oxetane ring from simple diols or through C-H activation avoids the need for pre-functionalized and often more hazardous substrates. acs.orgwikipedia.org As sustainability becomes a greater priority, future research will likely focus on developing biocatalytic routes and utilizing renewable feedstocks for the synthesis of this compound and related compounds.

Exploration of New Functional Materials Derived from Oxetane Chemistry

The unique properties of the oxetane ring make it an attractive component for advanced materials. The inherent ring strain can be harnessed for ring-opening polymerization to create linear polyethers, while the polarity and three-dimensional structure of the oxetane motif can impart desirable characteristics to polymers and other materials. acs.org

Researchers are exploring the use of oxetane derivatives as monomers for creating novel polymers with unique properties. ontosight.ai These include the development of self-healing materials, where the controlled ring-opening of oxetane units could be triggered to repair damage, and shape-memory polymers that respond to external stimuli like temperature. ontosight.ai The incorporation of the 2,2-dimethyloxetane (B3031686) moiety can also influence the physical properties of materials, such as their solubility and thermal stability.

The bifunctional nature of this compound, with its reactive bromomethyl group and the oxetane ring, makes it a particularly versatile building block for materials science. It can be grafted onto existing polymer backbones or used as a cross-linking agent to create complex network structures. The future in this area points towards the design of "smart" materials with tailored responses for applications in electronics, coatings, and advanced manufacturing.

| Material Type | Potential Role of Oxetane Moiety | Future Application Areas |

| Self-Healing Polymers | Controlled ring-opening for crack repair | Coatings, structural composites, electronics. ontosight.ai |

| Shape-Memory Polymers | Inducing conformational changes in response to stimuli | Biomedical devices, actuators, smart textiles. ontosight.ai |

| High-Performance Resins | Cross-linking agent to enhance network properties | Adhesives, aerospace components. acs.org |

| Polyethers | Monomer in ring-opening polymerization | Lubricants, surfactants, drug delivery systems. wikipedia.org |

| Functional Coatings | Modifying surface properties like polarity and adhesion | Anti-fouling surfaces, protective layers. |

Advanced Therapeutic Applications and Biomedical Material Development

The oxetane ring has garnered significant attention in medicinal chemistry and is now considered a valuable motif in drug design. nih.govnih.gov Its incorporation into drug candidates can lead to substantial improvements in key physicochemical properties. For example, the oxetane group can enhance aqueous solubility, increase metabolic stability, and modulate the basicity (pKa) of nearby functional groups, all of which are critical for developing effective and safe medicines. nih.govnih.gov

Several oxetane-containing compounds have entered clinical trials for various diseases, including cancer and autoimmune disorders. nih.gov For instance, compound 18 (AS-1763) , which incorporates an oxetane moiety, has shown superior potency against Bruton's tyrosine kinase (BTK) and has advanced to Phase 1 clinical trials. nih.gov Another example is compound 43 , an mTOR inhibitor that demonstrated excellent anticancer efficacy in xenograft models and has also been investigated in a Phase I trial. nih.gov

Beyond small-molecule drugs, oxetane derivatives are being explored for the development of novel biomedical materials. Their biocompatibility and unique chemical reactivity make them suitable for applications such as drug delivery vehicles and tissue engineering scaffolds. A bisoxetanyl sulfoxide (B87167) known as MMS350 was found to prolong survival in irradiated mice, suggesting potential applications as a radioprotective or mitigating agent. pitt.edu The future will likely see the development of oxetane-based polymers for controlled drug release systems and advanced hydrogels for regenerative medicine.

| Compound/Class | Therapeutic Target/Application | Key Improvement from Oxetane Moiety |

| Compound 18 (AS-1763) | Bruton's tyrosine kinase (BTK) inhibitor | Enhanced potency and improved physicochemical properties. nih.gov |

| Compound 43 | mTOR inhibitor for cancer | Potent and selective inhibition, excellent anticancer efficacy. nih.gov |

| GDC-0349 | mTOR inhibitor | Reduced basicity and hERG inhibition, improved selectivity. nih.gov |

| MMS350 | Radiation mitigation | Prolonged survival in irradiated mice. pitt.edu |

| MMP-13 Inhibitors | Matrix metalloproteinase 13 (MMP-13) | Enhanced physicochemical properties and microsomal turnover. nih.gov |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(Bromomethyl)-2,2-dimethyloxetane, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves bromination of a pre-functionalized oxetane precursor. For example, deuterated analogs (e.g., 2,2-dimethyl-d6 derivatives) can be synthesized using acetone-d6 under photochemical cycloaddition conditions, as demonstrated in oxetane synthesis literature . Optimization includes controlling reaction temperature (e.g., photochemical vs. thermal activation) and ensuring anhydrous conditions to prevent hydrolysis of the bromomethyl group. Purification via column chromatography or distillation is critical to isolate the product from byproducts like unreacted olefins or carbonyl compounds.

- Validation : NMR analysis (>97% deuterium retention in labeled compounds) confirms structural integrity and purity .

Q. How is this compound characterized, and what analytical techniques are essential for quality control?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR identify the bromomethyl group (δ ~3.5–4.0 ppm for CH₂Br) and dimethyl substituents (δ ~1.2–1.5 ppm for CH₃) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₆H₁₁BrO, exact mass: 194.00 g/mol) and isotopic patterns for bromine .

- Elemental Analysis : Validates purity by matching calculated and observed C/H/Br ratios.

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : The steric hindrance from the 2,2-dimethyl groups influences reaction pathways. For instance:

- SN2 Reactions : Limited due to steric crowding; bulky nucleophiles (e.g., tert-butoxide) may favor elimination over substitution.

- SN1 Reactions : Polar solvents (e.g., DMF) stabilize carbocation intermediates, but the oxetane ring’s strain may disfavor ionization.

- Experimental Design : Kinetic studies (e.g., varying nucleophile size/solvent polarity) coupled with DFT calculations can map energy barriers .

Q. How does this compound perform as a monomer in ring-opening polymerization (ROP) for functional polymers?

- Methodology : The bromomethyl group acts as a latent initiator site. For example:

- Cationic ROP : Use Lewis acids (e.g., BF₃·OEt₂) to open the oxetane ring, forming polyethers with pendant bromine groups for post-polymerization modifications .

- Crosslinking Applications : Copolymerize with other oxetanes (e.g., 3,3-bis(chloromethyl)oxetane) to create networks with tunable thermal stability .

- Data Analysis : Monitor polymerization kinetics via in-situ FTIR or GPC to assess molecular weight distribution and branching.

Q. What are the challenges in utilizing this compound as a bifunctional building block in medicinal chemistry?

- Methodology :

- Protecting Group Strategy : The oxetane’s rigidity and bromine’s reactivity require orthogonal protection (e.g., silyl ethers for hydroxyl groups) during multi-step syntheses .

- Stability Studies : Evaluate hydrolytic stability under physiological pH (e.g., PBS buffer at 37°C) to assess suitability for prodrug designs .

- Contradictions : While bromine enhances electrophilicity for conjugation, its potential toxicity necessitates careful pharmacokinetic profiling .

Data Contradictions and Resolution

- Synthetic Yield Variability : Discrepancies in deuterated analog yields (e.g., 97% vs. lower values in other studies) may stem from differences in photochemical setup or precursor purity. Reproducibility requires standardized light sources (e.g., 300 nm Hg lamps) and rigorous precursor drying .

- Polymerization Efficiency : Conflicting reports on ROP efficiency could arise from trace moisture or initiator ratios. Use Karl Fischer titration to quantify moisture and optimize initiator loading (e.g., 1–5 mol%) .

Retrosynthesis Analysis